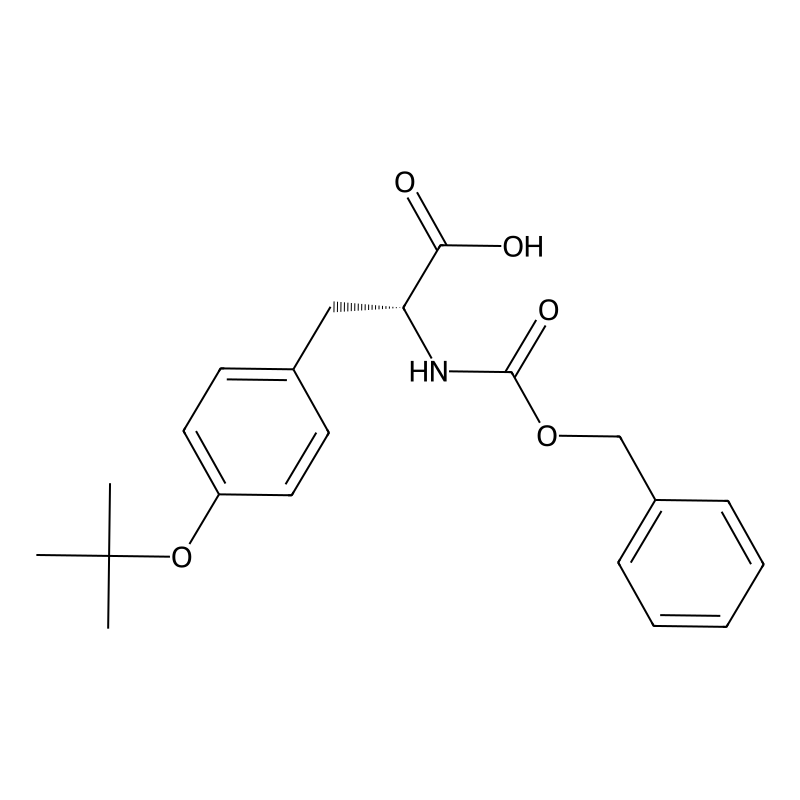

Cbz-D-Tyr(tBu)-OH

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

Cbz-D-Tyr(tBu)-OH is a valuable reagent in peptide synthesis, particularly for the creation of peptides containing D-Tyrosine. D-Tyrosine can play a crucial role in the development of therapeutic drugs due to its unique properties compared to its natural L-enantiomer.

Enantioselectivity

D-peptides can exhibit different biological activities compared to their L-counterparts. This difference arises from their distinct interactions with biological targets. Cbz-D-Tyr(tBu)-OH allows researchers to incorporate D-Tyrosine into peptides, enabling the study of these potential therapeutic effects.

Conformational Stability

D-peptides can often adopt more rigid conformations compared to L-peptides. This increased stability can be advantageous for designing drugs with improved pharmacokinetic properties, such as increased resistance to enzymatic degradation.

Investigating Protein-Ligand Interactions

Cbz-D-Tyr(tBu)-OH can be used to synthesize D-peptide fragments that mimic specific protein binding motifs. These peptide fragments can then be employed to study protein-ligand interactions, which are crucial for understanding cellular processes and designing new drugs [].

- Development of Antagonists: By incorporating D-Tyrosine, researchers can create peptide fragments with altered binding affinities to their target proteins. This allows for the development of antagonists that can block specific protein-ligand interactions, potentially leading to new therapeutic strategies.